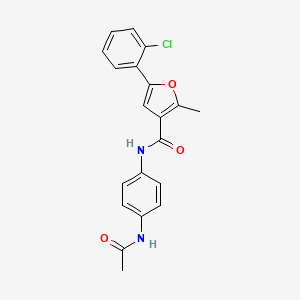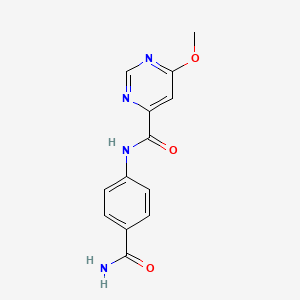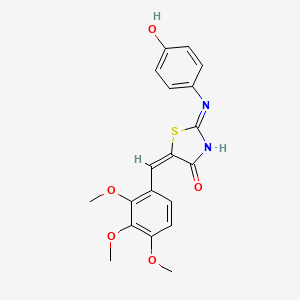
(2E,5E)-2-((4-hydroxyphenyl)imino)-5-(2,3,4-trimethoxybenzylidene)thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E,5E)-2-((4-hydroxyphenyl)imino)-5-(2,3,4-trimethoxybenzylidene)thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family. This compound is characterized by the presence of a thiazolidinone ring, a hydroxyphenyl group, and a trimethoxybenzylidene moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-2-((4-hydroxyphenyl)imino)-5-(2,3,4-trimethoxybenzylidene)thiazolidin-4-one typically involves the condensation of 4-hydroxybenzaldehyde with 2,3,4-trimethoxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is often carried out under reflux conditions in a suitable solvent such as ethanol or methanol. Catalysts like piperidine or acetic acid may be used to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
(2E,5E)-2-((4-hydroxyphenyl)imino)-5-(2,3,4-trimethoxybenzylidene)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazolidinone derivatives depending on the substituent introduced.
科学研究应用
Chemistry
In chemistry, (2E,5E)-2-((4-hydroxyphenyl)imino)-5-(2,3,4-trimethoxybenzylidene)thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has shown promise as a potential therapeutic agent. Studies have investigated its antimicrobial, antifungal, and anticancer activities. The presence of the hydroxyphenyl and trimethoxybenzylidene groups contributes to its ability to interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is being explored for its potential as a pharmaceutical agent. Its ability to inhibit certain enzymes and pathways involved in disease processes makes it a subject of interest for the treatment of conditions such as cancer, bacterial infections, and inflammatory diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers, coatings, and other materials with enhanced performance characteristics.
作用机制
The mechanism of action of (2E,5E)-2-((4-hydroxyphenyl)imino)-5-(2,3,4-trimethoxybenzylidene)thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the trimethoxybenzylidene moiety can engage in hydrophobic interactions. These interactions can inhibit enzyme activity, disrupt cellular pathways, and induce apoptosis in cancer cells. The compound’s ability to modulate multiple targets makes it a versatile agent in therapeutic applications.
相似化合物的比较
Similar Compounds
(2E,5E)-2-((4-hydroxyphenyl)imino)-5-(benzylidene)thiazolidin-4-one: Lacks the trimethoxy groups, which may affect its biological activity and solubility.
(2E,5E)-2-((4-methoxyphenyl)imino)-5-(2,3,4-trimethoxybenzylidene)thiazolidin-4-one: Contains a methoxy group instead of a hydroxy group, potentially altering its hydrogen bonding capabilities.
(2E,5E)-2-((4-hydroxyphenyl)imino)-5-(4-methoxybenzylidene)thiazolidin-4-one: Features a different substitution pattern on the benzylidene moiety, which may influence its reactivity and biological properties.
Uniqueness
The uniqueness of (2E,5E)-2-((4-hydroxyphenyl)imino)-5-(2,3,4-trimethoxybenzylidene)thiazolidin-4-one lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyphenyl and trimethoxybenzylidene groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
属性
IUPAC Name |
(5E)-2-(4-hydroxyphenyl)imino-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-24-14-9-4-11(16(25-2)17(14)26-3)10-15-18(23)21-19(27-15)20-12-5-7-13(22)8-6-12/h4-10,22H,1-3H3,(H,20,21,23)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUSCDSTDUDIMG-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)O)S2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)ethanamine;hydrochloride](/img/structure/B2821747.png)
![2-{[4-(2-methoxyphenyl)piperazino]methyl}-6-[(4-methylphenyl)sulfonyl]-5,6-dihydro-4H-[1,3]thiazolo[4,5-e]indole](/img/structure/B2821748.png)
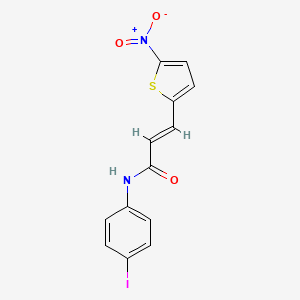
![N-(3-chloro-4-methylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2821750.png)
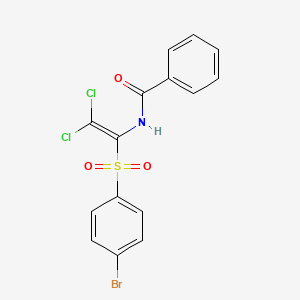

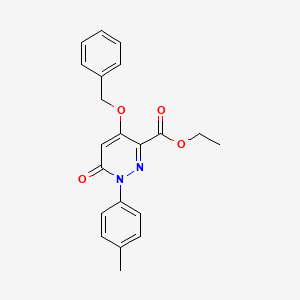
![N-[(4-ethylphenyl)methyl]-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2821754.png)
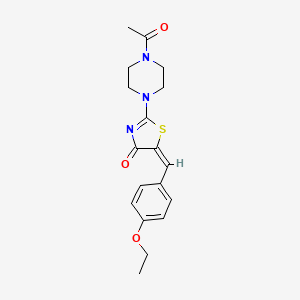
![1-[(4-Methylphenyl)methyl]pyrazolidin-3-one](/img/structure/B2821756.png)
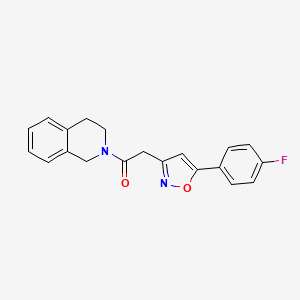
![2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2821759.png)
